molecular formula C3H10KOSi+ B130218 Potassium trimethylsilanolate CAS No. 10519-96-7

Potassium trimethylsilanolate

Cat. No. B130218
CAS RN: 10519-96-7
M. Wt: 129.29 g/mol
InChI Key: LBKJNHPKYFYCLL-UHFFFAOYSA-N
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Description

Potassium trimethylsilanolate is a chemical compound with the molecular formula C3H9KOSi . It appears as a white to off-white crystalline powder .


Synthesis Analysis

The synthesis of Potassium trimethylsilanolate involves the reaction of trimethylsilanol and potassium hydroxide . The reaction is carried out in a 200 mL 3-necked flask equipped with a reflux condenser, under a nitrogen atmosphere . The silyl compound and metal hydroxide are added to an aprotic polar solvent, and the mixture is heated for 4 hours .


Molecular Structure Analysis

The linear formula of Potassium trimethylsilanolate is (CH3)3SiOK . It has a molecular weight of 128.29 .


Chemical Reactions Analysis

Potassium trimethylsilanolate can be used as a reagent in various chemical reactions. It can be used in the hydrolysis of nitriles to primary amides, conversion of esters to carboxylic acids, and dialkyl phosphonates to their monoalkyl phosphonates . It can also be used in the synthesis of E-alkenes, and nitrocefin .


Physical And Chemical Properties Analysis

Potassium trimethylsilanolate is a solid at 20°C . It has a density of 0.91 g/mL at 25°C . It is insoluble in water and has a melting point around 135-138°C .

Scientific Research Applications

Alkene Synthesis

Potassium trimethylsilanolate is used as a base for inducing the elimination of potassium arenesulfinate from alkyl aryl sulfones to produce E-alkenes. This reaction is particularly suitable for substrates containing a benzyl or allyl group α to the sulfone residue (Baker‐Glenn et al., 2005).

Conversion of Esters to Carboxylic Acids

It acts as a powerful reagent for converting a wide variety of esters to carboxylic acids, offering high to quantitative yields under mild conditions (Lovrić et al., 2007).

Structural Analysis

The structural properties of potassium trimethylsilanolate in the gas phase have been investigated, particularly focusing on its tetrameric species. This study used a theoretical cluster model to validate the existence of these species (Montejo et al., 2007).

Reaction with Methanol

Research on the reaction of potassium trimethylsilanolate with methanol reveals the formation of trimethylsiloxysilane and hexamethyldisiloxane, alongside a study of the temperature dependence of the chemical shift of its protons (Andrianov et al., 1971).

Suzuki-Miyaura Cross-Coupling

It enables rapid and homogeneous Suzuki-Miyaura cross-coupling of boronic esters, significantly decreasing reaction time compared to other methods (Delaney et al., 2019).

Raman and IR Spectra Analysis

Potassium trimethylsilanolate's vibrational spectra have been assigned using experimental data and theoretical calculations. The study provides insights into the role of the counterion in its structure (Montejo et al., 2008).

Conversion of Dialkyl Phosphonates

This compound has been used to convert dialkyl phosphonates to their anhydrous potassium monoalkyl phosphonates under mild, non-aqueous conditions (Dziemidowicz et al., 2005).

Safety And Hazards

Potassium trimethylsilanolate is highly flammable and may cause severe skin burns and eye damage . It may also cause respiratory irritation and drowsiness or dizziness . It is suspected of causing cancer . It should be stored under inert gas in a well-ventilated place .

Relevant Papers One paper discusses the use of Potassium trimethylsilanolate in enabling rapid, homogeneous Suzuki-Miyaura Cross-Coupling of Boronic Esters . Another paper mentions its use in the cleavage of 1,3-oxazolidin-2- and 5-ones, and its application to the synthesis of ®-salmeterol .

properties

IUPAC Name

potassium;trimethyl(oxido)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9OSi.K/c1-5(2,3)4;/h1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKJNHPKYFYCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9KOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1066-40-6 (Parent)
Record name Silanol, 1,1,1-trimethyl-, potassium salt (1:1)
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DSSTOX Substance ID

DTXSID9065106
Record name Potassium trimethylsilanolate
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Molecular Weight

128.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Beige powder; [Sigma-Aldrich MSDS]
Record name Silanol, 1,1,1-trimethyl-, potassium salt (1:1)
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Record name Potassium trimethylsilanolate
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Product Name

Potassium trimethylsilanolate

CAS RN

10519-96-7
Record name Silanol, 1,1,1-trimethyl-, potassium salt (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanol, 1,1,1-trimethyl-, potassium salt (1:1)
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Record name Potassium trimethylsilanolate
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Record name Potassium trimethylsilanolate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium trimethylsilanolate
Reactant of Route 2
Potassium trimethylsilanolate

Citations

For This Compound
772
Citations
SE Denmark, SA Tymonko - The Journal of Organic Chemistry, 2003 - ACS Publications
The palladium-catalyzed cross-coupling of aliphatic alkynylsilanols with aryl iodides has been demonstrated with potassium trimethylsilanolate as the coupling promoter and copper(I) …
Number of citations: 68 pubs.acs.org
M Lovrić, I Cepanec, M Litvić, A Bartolinčić… - Croatica chemica …, 2007 - hrcak.srce.hr
… Sodium or potassium trimethylsilanolate act as versatile and very powerful reagents for conversion of a wide variety of esters to carboxylic acids. The reactions were performed in tetra…
Number of citations: 44 hrcak.srce.hr
CP Delaney, VM Kassel, SE Denmark - ACS catalysis, 2019 - ACS Publications
… Central to this advance is the use of the organic-soluble base, potassium trimethylsilanolate, which allows for a homogeneous, anhydrous cross-coupling. The coupling proceeds at a …
Number of citations: 41 pubs.acs.org
CP Delaney, DP Marron, AS Shved… - Journal of the …, 2022 - ACS Publications
… Herein, studies on isolated intermediates, along with kinetic analysis, have demonstrated that the Suzuki–Miyaura reaction promoted by potassium trimethylsilanolate (TMSOK) …
Number of citations: 18 pubs.acs.org
M Montejo, AJ Cruz Cabeza… - The Journal of …, 2007 - ACS Publications
… structural properties of potassium trimethylsilanolate in the … model based on potassium trimethylsilanolate tetramers, … two simpler ones: a monomer of potassium trimethylsilanolate and a …
Number of citations: 2 pubs.acs.org
KJ Merchant - Tetrahedron Letters, 2000 - Elsevier
… It was found that on heating lithium, sodium or potassium trimethylsilanolate with a nitrile in either THF or toluene the intermediate salt precipitates. This has two major advantages; firstly …
Number of citations: 51 www.sciencedirect.com
DM Coe, R Perciaccante, PA Procopiou - Organic & biomolecular …, 2003 - pubs.rsc.org
… We envisaged that potassium trimethylsilanolate would cleave 4 to (R)-3-iodo-α-… of potassium trimethylsilanolate in tetrahydrofuran for 2.5 h at 75 C indeed not only cleaved …
Number of citations: 48 pubs.rsc.org
CP Delaney, EM Heyboer… - Organic syntheses; an …, 2020 - ncbi.nlm.nih.gov
… The cross-coupling method described herein employs potassium trimethylsilanolate as an … In contrast, potassium trimethylsilanolate furnished the desired product in quantitative yield …
Number of citations: 1 www.ncbi.nlm.nih.gov
WS Tatlock, EG Rochow - The Journal of Organic Chemistry, 1952 - ACS Publications
… are added to a clear ether solution of potassium trimethylsilanolate. In addition to the white … Pure potassium trimethylsilanolate is practically insoluble in benzene and petroleum ether, …
Number of citations: 87 pubs.acs.org
CAG Baker-Glenn, AGM Barrett, AA Gray… - Tetrahedron letters, 2005 - Elsevier
… Herein, we report a new application of potassium trimethylsilanolate as a base to mediate the E 2 elimination of aryl sulfones. … We envisaged the preparation of alkenes from aryl …
Number of citations: 28 www.sciencedirect.com

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